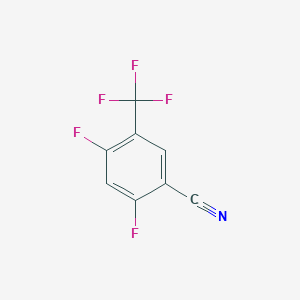

2,4-Difluoro-5-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-5-(trifluoromethyl)benzonitrile (DFTBN) is an important compound in the field of organic chemistry. It is widely used as a reagent in a variety of laboratory experiments and processes. The compound has a wide range of applications, from synthesizing complex molecules to studying the mechanism of action of drugs.

Applications De Recherche Scientifique

Application in Lithium Ion Battery Technology

4-(Trifluoromethyl)-benzonitrile (4-TB), a closely related compound to 2,4-Difluoro-5-(trifluoromethyl)benzonitrile, has been used as a novel electrolyte additive in high voltage lithium-ion batteries. The addition of 0.5 wt.% 4-TB significantly improves the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, resulting in better capacity retention after numerous cycles. This improvement is attributed to 4-TB's lower oxidative stability, which helps form a low-impedance protective film on the cathode, thereby enhancing battery performance (Huang et al., 2014).

In Organic Synthesis and Flow Chemistry

A study on the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions demonstrated its utility in organic synthesis. The process yielded 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile with varying efficiencies, based on the base used. In situ NMR and IR spectroscopy provided insights into the mechanism and efficiency of the reaction (Dunn et al., 2018).

As Intermediate in Pharmaceutical Synthesis

4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate structurally similar to this compound, was synthesized from m-fluoro-(trifluoromethyl)benzene. This process, involving bromination, Grignard reaction, cyanidation, and amination, yielded 49.2% overall and was confirmed using MS, IR, and 1H NMR. This development offers an environmentally friendly method for producing such intermediates (Zhang Tong-bin, 2012).

In Development of Selective Androgen Receptor Modulators

Research in the field of selective androgen receptor modulators (SARMs) identified a derivative containing 4-(5-oxopyrrolidine-1-yl)benzonitrile. This compound showed promising SARM profiles in various assays, indicating potential applications in this area of pharmaceutical research (Aikawa et al., 2017).

In Photovoltaic Applications

4-Amino-2-(trifluoromethyl)benzonitrile (ATMB), a compound similar to this compound, was used as an additive in polymer solar cells. The addition of ATMB led to a significant increase in power conversion efficiency due to improvements in the short circuit current and fill factor. This study highlights the potential of such compounds in enhancing the performance of photovoltaic devices (Jeong et al., 2011).

Mécanisme D'action

Target of Action

Molecules with a -cf3 group, like this compound, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The presence of the -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

The compound is known to participate in nickel-catalyzed arylcyanation reactions . .

Result of Action

The compound’s potential to enhance drug potency suggests it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound is insoluble in water but has some solubility in methanol . This solubility profile can influence how the compound is distributed in the body and its subsequent interactions with target molecules. Additionally, the compound should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition to maintain its stability .

Propriétés

IUPAC Name |

2,4-difluoro-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCYHLMIDQZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261945-18-0 |

Source

|

| Record name | 2,4-Difluoro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)

![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)

![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)

![2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3011085.png)

![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)